molecular formula C11H9N3O2 B11792277 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11792277
M. Wt: 215.21 g/mol
InChI Key: OHYPIMOENPFBRR-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions to form the pyrimidine ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its antitumor and antifibrotic activities, showing promise in the treatment of various diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antifibrotic activity is linked to the inhibition of collagen synthesis by hepatic stellate cells. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 2-position.

    4-(Pyridin-2-yl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 2-position and has a different substitution pattern.

Uniqueness

2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-13-6-8(11(15)16)10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16)

InChI Key

OHYPIMOENPFBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=N2)C(=O)O

Origin of Product

United States

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